The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 7-(Piperazin-1-yl)-1H-indazole
The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 7-(Piperazin-1-yl)-1H-indazole
Foreword: The Convergence of Indazole and Piperazine in Modern Drug Discovery
In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold," a molecular framework that demonstrates a remarkable ability to bind to a wide range of biological targets.[1][2][3] Its structural resemblance to purine bases like adenine allows it to function as an effective ATP-competitive inhibitor, making it a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[1][4] The inherent tautomerism of the indazole nucleus, primarily existing as the more thermodynamically stable 1H-indazole, provides unique hydrogen bonding capabilities crucial for molecular recognition at enzyme active sites.[1][5]
This guide focuses on a specific, strategically important derivative: 7-(Piperazin-1-yl)-1H-indazole . The introduction of a piperazine moiety is a well-established strategy in drug design to enhance aqueous solubility, modulate basicity, and improve pharmacokinetic profiles, such as oral bioavailability.[6] By positioning this critical group at the 7-position of the indazole core, unique steric and electronic properties are conferred, influencing the molecule's interaction with target proteins and its overall suitability as a drug development candidate. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the core chemical properties, synthesis, reactivity, and therapeutic potential of this versatile building block.
Core Physicochemical and Structural Characteristics
7-(Piperazin-1-yl)-1H-indazole is a bifunctional molecule featuring an aromatic heterocyclic system and a saturated amine heterocycle. While a specific CAS Number is not widely indexed, its properties can be reliably inferred from the extensive data on its constituent parts and closely related isomers.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₁₄N₄ | Calculated from structure |
| Molecular Weight | 202.26 g/mol | Calculated from structure |
| Appearance | Expected to be a solid, ranging from off-white to beige crystalline powder. | Based on analogs like 1H-Indazole and 5-(piperazin-1-yl)-1H-indazole.[7] |
| Melting Point | Not specifically reported. Indazole itself melts at 145-148 °C.[7][8] | The addition of the piperazine group would alter this value. |
| Boiling Point | > 270 °C (Predicted) | Based on the high boiling point of the parent indazole.[7][8] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. The piperazine moiety confers increased aqueous solubility, particularly at acidic pH where it forms a protonated salt. | General chemical principles and properties of piperazine-containing compounds.[6] |
| pKa | Two primary pKa values are expected: one for the indazole N-H (acidic, pKa ~13-14) and one for the piperazine secondary amine (basic, pKa ~9-10). | Based on parent indazole (pKa ~13.86)[1][8] and piperazine. |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C to prevent degradation. | Standard practice for heterocyclic amines. |
Synthesis and Reactivity: A Practical Framework
The construction and functionalization of the 7-(piperazin-1-yl)-1H-indazole scaffold are governed by established principles of heterocyclic chemistry.
Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)
A common and effective method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a halogenated indazole precursor. The electron-withdrawing nature of the fused pyrazole ring activates the benzene ring towards nucleophilic attack, particularly when a good leaving group like fluorine or chlorine is present at the 7-position.
Reaction: 7-Fluoro-1H-indazole + Piperazine → 7-(Piperazin-1-yl)-1H-indazole
Causality Behind Experimental Choices:
-
Precursor: 7-Fluoro-1H-indazole is an ideal starting material because fluorine is a highly effective leaving group in SNAr reactions.
-
Nucleophile: An excess of piperazine is often used to act as both the nucleophile and the base to quench the HF generated in situ, driving the reaction to completion.
-
Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is chosen to ensure the reactants are fully solubilized and to allow the reaction to be heated to the high temperatures often required to overcome the activation energy of SNAr.
-
Temperature: Elevated temperatures (e.g., 120-150 °C) are necessary to facilitate the reaction, which typically proceeds via a high-energy Meisenheimer complex intermediate.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, sealed reaction vessel equipped with a magnetic stirrer, add 7-fluoro-1H-indazole (1.0 eq).
-
Reagent Addition: Add anhydrous piperazine (3.0-5.0 eq) to the vessel.
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 7-(piperazin-1-yl)-1H-indazole.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 7-(Piperazin-1-yl)-1H-indazole.
Core Reactivity
The molecule possesses two primary sites of reactivity: the indazole ring nitrogens and the secondary amine of the piperazine ring.
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Indazole Ring (N1/N2): The N-H proton of the indazole is acidic and can be deprotonated with a suitable base. Subsequent alkylation or acylation reactions can occur at either the N1 or N2 position. N1-alkylation is often the thermodynamically favored product, but achieving high regioselectivity can be challenging and is highly dependent on the reaction conditions (base, solvent, electrophile).[9]
-
Piperazine Ring (N4'): The secondary amine of the piperazine moiety is nucleophilic and readily undergoes a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination. This position is the key handle for further derivatization in multi-step syntheses.
Diagram: Key Reaction Pathways
Caption: Potential sites of reactivity on the core scaffold.
Spectroscopic Validation: An Internal Reference System
Confirmation of the structure of 7-(Piperazin-1-yl)-1H-indazole relies on standard spectroscopic techniques. The expected NMR signals provide a self-validating system for synthesis and quality control.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~12-13 | broad singlet | Indazole N1-H proton; exchangeable with D₂O. |
| ~8.0 | singlet | Indazole H3 proton. | |
| ~7.5 | doublet | Indazole H4 proton. | |
| ~7.0 | triplet | Indazole H5 proton. | |
| ~6.8 | doublet | Indazole H6 proton. | |
| ~3.2 | triplet | Piperazine protons adjacent to the indazole ring (4H). | |
| ~3.0 | triplet | Piperazine protons adjacent to the N'-H (4H). | |
| ~2.0 | broad singlet | Piperazine N'-H proton; exchangeable with D₂O. | |
| ¹³C NMR | ~140-145 | Indazole C7a. | |
| ~135 | Indazole C3. | ||
| ~120-130 | Aromatic carbons C4, C5. | ||
| ~100-115 | Aromatic carbons C6, C3a. | ||
| ~50-55 | Piperazine carbons adjacent to the indazole ring. | ||
| ~45-50 | Piperazine carbons adjacent to the N'-H. |
Note: Predicted shifts are based on general principles and data from related indazole structures.[9][10][11] Actual values may vary depending on the solvent and experimental conditions.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The 7-(piperazin-1-yl)-1H-indazole scaffold is a valuable building block for creating potent and selective inhibitors of protein kinases, which are critical targets in cancer and inflammatory diseases.[4][12][13]
Role as a Kinase Inhibitor: The indazole core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of a kinase, mimicking the interaction of the adenine ring of ATP.[1] The piperazine moiety typically extends out towards the solvent-exposed region of the active site. This allows for the attachment of various chemical groups to achieve selectivity for a specific kinase and to fine-tune the compound's physicochemical properties.
Derivatives of 7-substituted indazoles and aza-indazoles have shown potent inhibitory activity against c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases.[14] This highlights the therapeutic potential of derivatizing the 7-position. While specific drugs containing the exact 7-(piperazin-1-yl)-1H-indazole fragment are not prominently marketed, this core is frequently utilized in patent literature for the discovery of novel inhibitors targeting a range of kinases, including VEGFR, FGFR, and Aurora kinases.[12][15]
Diagram: Mechanism of ATP-Competitive Kinase Inhibition
Caption: The scaffold inhibits kinase activity by blocking the ATP binding site.
References
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